2-[(4-Methylphenyl)sulfanyl]acetohydrazide
Overview
Description
Molecular Structure Analysis
The molecular weight of “2-[(4-Methylphenyl)sulfanyl]acetohydrazide” is 196.27 . The molecular formula is C9H12N2OS . The canonical SMILES representation is CC1=CC=C(C=C1)SCC(=O)NN .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.27 , a molecular formula of C9H12N2OS , and a canonical SMILES representation of CC1=CC=C(C=C1)SCC(=O)NN .Scientific Research Applications
Synthesis and Pharmacological Screening
2-[(4-Methylphenyl)sulfanyl]acetohydrazide has been utilized in the synthesis of various derivatives with potential pharmacological applications. For instance, derivatives synthesized from 2-[(1H-benzimidazol-2yl methyl) sulfanyl] acetohydrazide showed moderate to considerable anti-inflammatory activity in a study by Manjula et al. (2011).
Anticancer and Antimicrobial Agents
Another application is in the design and synthesis of novel derivatives for anticancer and antimicrobial activities. Fathima et al. (2022) developed 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides with significant antimicrobial and anticancer activities, validated through computational docking and biological evaluation (Fathima et al., 2022).
Antioxidant Properties
Additionally, derivatives of this compound have been shown to possess antioxidant properties. Šermukšnytė et al. (2022) reported the synthesis of a compound with higher antioxidant ability than the control, butylated hydroxytoluene (Šermukšnytė et al., 2022).
Nonlinear Optical Properties
This compound derivatives have also been studied for their nonlinear optical properties. Naseema et al. (2010) synthesized hydrazones that exhibited significant nonlinear optical properties, making them potential candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).
Anti-Helicobacter pylori Agents
In the realm of microbiology, derivatives have been developed with potent activities against gastric pathogens. Carcanague et al. (2002) described a scaffold that showed selective activity against Helicobacter pylori, potentially addressing the need for novel anti-H. pylori agents (Carcanague et al., 2002).
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMGTOWLCOGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368755 | |
Record name | 2-[(4-Methylphenyl)sulfanyl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14776-65-9 | |
Record name | 2-[(4-Methylphenyl)sulfanyl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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